molecular formula C10H11FO2 B1469906 2-Fluoro-3-(4-methylphenyl)propanoic acid CAS No. 1482036-55-4

2-Fluoro-3-(4-methylphenyl)propanoic acid

Cat. No. B1469906
CAS RN: 1482036-55-4
M. Wt: 182.19 g/mol
InChI Key: PZVZXVGKIMGJBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Fluoro-3-(4-methylphenyl)propanoic acid” is a chemical compound with the CAS Number: 852181-17-0 . It has a molecular weight of 182.19 .


Molecular Structure Analysis

The InChI code for “2-Fluoro-3-(4-methylphenyl)propanoic acid” is 1S/C10H11FO2/c1-7-2-3-8 (9 (11)6-7)4-5-10 (12)13/h2-3,6H,4-5H2,1H3, (H,12,13) . This indicates the molecular structure of the compound.

Scientific Research Applications

1. Synthesis of Fluorinated Chirons

Arnone et al. (1995) studied the stereoselective oxirane formation by reacting 1-fluoro-3-[(4-methylphenyl)sulfinyl]-2-propanone with diazomethane. This process highlights the application of 2-fluoro-3-(4-methylphenyl)propanoic acid in synthesizing fluorinated compounds with potential in various chemical synthesis processes (Arnone et al., 1995).

2. Enantioseparation by Countercurrent Chromatography

Jin et al. (2020) reported the successful enantioseparation of 2-(4-methylphenyl)propanoic acid using hydroxypropyl-β-cyclodextrin. This study demonstrates the compound's utility in the field of enantioseparation, a crucial process in pharmaceutical and chemical research (Jin et al., 2020).

3. Chiral Derivatizing Agent

Hamman (1993) explored the use of 2-fluoro-2-phenyl propanoic acid as a chiral derivatizing agent. This application is significant in the analysis and separation of chiral compounds, which is a critical aspect in the synthesis of pharmaceuticals (Hamman, 1993).

4. Radiopharmaceutical Production

Luo et al. (2019) conducted research on the automated synthesis of a PET radiopharmaceutical, highlighting the application of 2-fluoro-3-(4-methylphenyl)propanoic acid in producing compounds for medical imaging and diagnostics (Luo et al., 2019).

5. Asymmetric Synthesis of Fluorinated Compounds

Monclus et al. (1995) described the asymmetric synthesis of various fluorinated compounds, where 2-fluoro-3-(4-methylphenyl)propanoic acid plays a role. This application is important for creating specific molecules used in pharmaceutical and chemical industries (Monclus et al., 1995).

Safety and Hazards

“2-Fluoro-3-(4-methylphenyl)propanoic acid” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-fluoro-3-(4-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-7-2-4-8(5-3-7)6-9(11)10(12)13/h2-5,9H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVZXVGKIMGJBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-(4-methylphenyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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